BTMPS

Catalog No.
S577572
CAS No.
52829-07-9
M.F
C28H52N2O4
M. Wt
480.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BTMPS

Procuring phosphide transfer reagents with precise reactivity is critical. BTMPS eliminates basicity-driven side reactions inherent to silyl amides, enabling clean formation of P-metal and P-carbon bonds. - Transfers the bulky P(SiMe3)2 ligand for low-coordinate metal phosphide complexes. - Precursor to terminal phosphinidene species for P-heterocycle synthesis. - Enables molecular route to binary metal phosphides (e.g., Cu3P) with controlled stoichiometry. Standardized packaging as bis(THF) adduct ensures stability and solubility.

CAS Number

52829-07-9

Product Name

BTMPS

IUPAC Name

bis(2,2,6,6-tetramethylpiperidin-4-yl) decanedioate

Molecular Formula

C28H52N2O4

Molecular Weight

480.7 g/mol

InChI

InChI=1S/C28H52N2O4/c1-25(2)17-21(18-26(3,4)29-25)33-23(31)15-13-11-9-10-12-14-16-24(32)34-22-19-27(5,6)30-28(7,8)20-22/h21-22,29-30H,9-20H2,1-8H3

InChI Key

XITRBUPOXXBIJN-UHFFFAOYSA-N

Synonyms

bis(2,2,6,6-tetramethyl-4-piperidinyl)sebacate, bis(2,2,6,6-tetramethyl-4-piperidyl)sebacate, bis-TMP-10, BTMPS cpd, Tinuvin 123, Tinuvin 770

Canonical SMILES

CC1(CC(CC(N1)(C)C)OC(=O)CCCCCCCCC(=O)OC2CC(NC(C2)(C)C)(C)C)C

The exact mass of the compound Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> Polyolefin-I; Polyolefin-II; ABS; PMMA; PA; PC; (E)PS. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

0.5 g, 1 g, 5 g

Lithium bis(trimethylsilyl)phosphide, here referred to as BTMPS, is a highly reactive organophosphorus compound primarily used for the synthesis of metal phosphide complexes and for the transfer of the bis(trimethylsilyl)phosphinyl [P(SiMe3)2] moiety. [REFS-1, REFS-2] Unlike silyl amides which primarily function as non-nucleophilic bases, BTMPS serves as a potent phosphide nucleophile. It is typically supplied and handled as a crystalline, colorless to pale-yellow solid, often as a bis(tetrahydrofuran) adduct, which enhances its stability and solubility in common ethereal solvents. [3] Its utility stems from the reactivity of the lithium-phosphorus bond and the lability of the P-Si bonds, enabling the formation of phosphorus-element bonds with a wide range of electrophiles. [1]

Procurement Fit

HALS type Monomeric, low-MW radical scavenger for rapid surface interception
Regulatory FDA Food Contact Inventory listing; ECHA classified as very toxic to aquatic life
Application Suited for thin films, tapes, coatings; supports leachables analytical standard use

Substituting Lithium bis(trimethylsilyl)phosphide (BTMPS) with its nitrogen analog, Lithium bis(trimethylsilyl)amide (LiHMDS), will result in complete reaction failure for applications requiring phosphide transfer. The core value of BTMPS lies in its function as a P-centered nucleophile, used to construct P-metal or P-carbon bonds. [1] In contrast, LiHMDS is a sterically hindered, non-nucleophilic base with a conjugate acid pKa of approximately 26, making it suitable for deprotonation reactions where nucleophilic attack must be avoided. [2] The fundamental difference in the central atom (phosphorus vs. nitrogen) dictates entirely different reactivity profiles and synthetic outcomes. Procuring LiHMDS for a phosphide synthesis protocol would be an incorrect materials selection, as it lacks the required phosphide moiety and exhibits significantly higher basicity. [3]

Substitution Risk

Target
Substitute
BTMPS (monomeric HALS)
Oligomeric HALS
High diffusion, rapid radical interception at surface
Low migration, long-term retention; slower initial radical quenching
Substituting may compromise short-term UV protection in thin sections
May lack rapid surface action required for films
Target
Substitute
BTMPS (Tinuvin 770)
Tinuvin 765 (N-methylated)
Exhibits L-type Ca2+ channel blockade and slow nAChR antagonism
No L-type Ca2+ channel activity; faster nAChR recovery kinetics
Leachables from plastics may confound bioassays
May produce transient interference, not persistent

Distinct Functional Reactivity: Phosphide Transfer Agent vs. Brønsted Base

The primary procurement driver for BTMPS is its function as a synthon for transferring the [P(SiMe3)2]− group, a capability not present in its nitrogen analog, LiHMDS. BTMPS readily reacts with a wide range of metal halides via salt metathesis to form metal-phosphide bonds, serving as a key precursor to phosphinidene complexes and novel materials. [1] In contrast, LiHMDS is almost exclusively employed as a strong, non-nucleophilic Brønsted base for deprotonation, such as in the formation of enolates from carbonyl compounds. [2] This functional divergence is the most critical factor in material selection; BTMPS is procured for phosphorus incorporation, while LiHMDS is procured for proton abstraction.

Evidence DimensionPrimary Chemical Function
Target Compound DataPhosphide [P(SiMe3)2]− transfer agent
Comparator Or BaselineLiHMDS: Non-nucleophilic Brønsted base
Quantified DifferenceQualitatively different; non-interchangeable reaction classes
ConditionsGeneral synthetic organic and organometallic reactions

Selecting the wrong compound leads to total failure in achieving the desired chemical transformation, making this the primary procurement decision point.

Singlet Oxygen Quenching
Reported
1×10⁵ M⁻¹s⁻¹
Supports selection for high-mobility thin-film stabilization
32× lower than Chimassorb 944 (3.2×10⁶); monomeric nitroxyl limits quenching

Lower Basicity than Silyl Amide Analogs, Prioritizing Nucleophilicity over Deprotonation

A key differentiator for process development is the lower basicity of BTMPS compared to silyl amides. The conjugate acid of LiHMDS, bis(trimethylsilyl)amine, has a pKa of ~26 in THF, establishing it as a very strong base. [1] While a precise pKa for bis(trimethylsilyl)phosphine is not widely cited, phosphines are fundamentally less basic than their analogous amines due to the lower electronegativity and more diffuse lone pair of phosphorus. This makes BTMPS a poorer choice for challenging deprotonations where a strong Brønsted base is the primary requirement. Its value lies in its P-centered nucleophilicity, which is not compromised by overwhelming basicity, allowing for selective phosphide addition over proton abstraction in multifunctional substrates.

Evidence DimensionBasicity (pKa of Conjugate Acid)
Target Compound DataLower basicity (phosphine-based)
Comparator Or BaselineLiHMDS: pKa ~26 (amine-based)
Quantified Difference>10 pKa units (estimated based on amine vs. phosphine principles), indicating significantly lower basicity
ConditionsMeasured in Tetrahydrofuran (THF) for LiHMDS

This allows for selective phosphide transfer to electrophilic centers without competing deprotonation, a critical factor for reaction selectivity and yield.

Antimicrobial Activity
Reported
BTMPS: Active against S. aureus, E. coli, C. albicans
Tinuvin PA 123 / 5151: No activity
May enable dual-function UV-antimicrobial coatings
ASTM E2180-18; dose-dependent RNS production

Precursor Suitability: Stable THF Adduct Form for Improved Handling and Dosing

BTMPS is commonly prepared and sold as a well-defined bis(tetrahydrofuran) adduct, [Li(THF)2P(SiMe3)2]. [1] This formulation provides a stable, crystalline solid that is readily soluble in ethereal and nonpolar hydrocarbon solvents like pentane, facilitating easier handling and more accurate dosing compared to potentially oligomeric or less-defined solids. [2] While LiHMDS is also soluble in THF and hydrocarbons, its structure in solution can be a complex equilibrium of monomers, dimers, and trimers depending on the solvent, which can influence reactivity. [3] The defined THF adduct of BTMPS simplifies its use in stoichiometric reactions where precise control of reagent quantity is critical for yield and purity.

Evidence DimensionCommercial Form and Handling
Target Compound DataOften supplied as a stable, crystalline bis-THF adduct
Comparator Or BaselineLiHMDS: Typically a solid or solution with solvent-dependent aggregation (monomer, dimer, trimer)
Quantified DifferenceDefined stoichiometry (1:2 BTMPS:THF) vs. variable aggregation state
ConditionsSolid state and in solution

Procuring the THF adduct provides better process control through improved solubility and more reliable stoichiometry, reducing batch-to-batch variability.

L-type Ca2+ Blockade
Cross-study
IC50 3.6 μM
Supports leachables screening and purity verification
Ki 6.8 nM; verapamil ~0.1–0.5 μM; diltiazem ~1–10 μM

Heightened Handling Hazard Profile Compared to Silyl Amides

Both BTMPS and its precursor, tris(trimethylsilyl)phosphine, present a more significant handling hazard than their silylamide counterparts. Silylphosphines are described as pyrophoric, malodorous, and toxic, igniting spontaneously in air and reacting violently with water. [1] While LiHMDS is also flammable and highly reactive towards moisture, the hazards associated with silylphosphines are generally considered more severe. [2] This necessitates rigorous adherence to inert atmosphere techniques (glovebox or Schlenk line) and specialized quenching procedures for waste. This elevated hazard profile is a critical consideration for procurement, requiring facilities and personnel equipped to handle pyrophoric reagents safely.

Evidence DimensionSafety and Handling Hazards
Target Compound DataPyrophoric, malodorous, toxic; reacts violently with water
Comparator Or BaselineLiHMDS: Flammable, corrosive, moisture-sensitive
Quantified DifferenceQualitative increase in hazard level (pyrophoric nature)
ConditionsStandard laboratory and process conditions

The procurement decision must include a thorough risk assessment and confirmation of appropriate engineering controls and personal protective equipment for handling pyrophoric materials.

nAChR Antagonism
Reported
Recovery τ 1–4 h (use-dependent)
Methylpiperidines: faster kinetics
May confound bioassays if leached from plastics
Xenopus oocyte; selective over glutamate receptors
Migration Resistance
Class-level
MW 481 g/mol (moderate migration)
Suited for thin films; less durable in thick sections
Oligomeric HALS MW >2000: low migration, higher durability

Synthesis of Low-Coordinate Transition Metal Phosphide Complexes

BTMPS is the reagent of choice for synthesizing sterically demanding metal phosphide complexes, particularly for d- and f-block elements. Its ability to cleanly transfer the bulky P(SiMe3)2 ligand via salt metathesis allows for the isolation of unique, low-coordinate metal centers that are precursors for catalysis and materials science. [1] The lower basicity compared to LiHMDS prevents unwanted side reactions with other ligands or metal centers.

Generation of Phosphinidene (R-P:) Synthons

BTMPS serves as a key starting material for generating terminal phosphinidene complexes (LnM=PR). These highly reactive species are valuable for the synthesis of novel organophosphorus compounds, including phosphiranes and other phosphorus-containing heterocycles. [2] The use of a silyl amide alternative would not provide the necessary phosphorus source for this transformation.

Precursor for Solid-State Phosphide Materials

The reaction of BTMPS with metal halides can be used as a route to binary metal phosphide materials, such as copper phosphide (Cu3P). The reaction proceeds with the clean elimination of trimethylsilyl halide, offering a molecular precursor approach to solid-state materials with potential applications in electronics and energy storage. [3] This route provides controlled stoichiometry that is difficult to achieve with elemental phosphorus.

Application Fit Matrix

Application
Selection Property
Validation Focus
Thin Films & Tapes
Low molecular weight, high diffusion rate
Thin-section radical trapping; thickness-independent stabilization
Antimicrobial PU Coatings
Antimicrobial activity vs. S. aureus, E. coli, C. albicans
Dose-dependent RNS-mediated biocidal effect; confirm dual-function performance
Leachables Analytical Standards
High purity for leachables quantification
Method validation for L-type Ca2+ and nAChR interference; matrix effect review
Food Contact Stabilization
FDA Food Contact Inventory listing
Confirm regional usage rate limits (0.5% US, 0.35% Canada); migration review

Physical Description

Dry Powder; NKRA; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid

XLogP3

5.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

480.39270814 Da

Monoisotopic Mass

480.39270814 Da

Heavy Atom Count

34

UNII

6803A71201

GHS Hazard Statements

Aggregated GHS information provided by 1813 companies from 25 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 107 of 1813 companies. For more detailed information, please visit ECHA C&L website;
Of the 24 notification(s) provided by 1706 of 1813 companies with hazard statement code(s):;
H315 (34.7%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (47.07%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (51.58%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (95.49%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

52829-07-9

Wikipedia

Bis(2,2,6,6-tetramethyl-4-piperidyl)_sebacate

Use Classification

Fragrance Ingredients
Plastics -> Other stabilisers
Plastics -> Polymer Type -> Polyolefin-I; Polyolefin-II; ABS; PMMA; PA; PC; (E)PS

General Manufacturing Information

Paint and Coating Manufacturing
All Other Basic Organic Chemical Manufacturing
Adhesive Manufacturing
Miscellaneous Manufacturing
Custom Compounding of Purchased Resins
All Other Chemical Product and Preparation Manufacturing
Synthetic Rubber Manufacturing
Not Known or Reasonably Ascertainable
Plastics Material and Resin Manufacturing
Plastics Product Manufacturing
Decanedioic acid, 1,10-bis(2,2,6,6-tetramethyl-4-piperidinyl) ester: ACTIVE

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